Praseodymium oxalate

Description

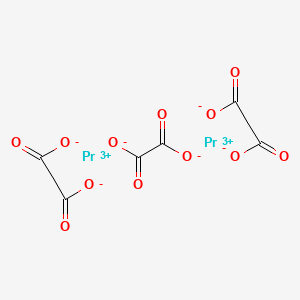

Structure

3D Structure of Parent

Properties

IUPAC Name |

oxalate;praseodymium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Pr/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTYDNCIXKPJDA-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6O12Pr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20954374 | |

| Record name | Praseodymium ethanedioate (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3269-10-1 | |

| Record name | Praseodymium oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3269-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praseodymium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003269101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium ethanedioate (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris[oxalato(2-)]dipraseodymium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Praseodymium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for praseodymium oxalate (B1200264), a key intermediate in the production of praseodymium metal and its high-purity compounds. The document details experimental protocols for direct and homogeneous precipitation methods, presenting quantitative data to allow for methodical comparison. Furthermore, signaling pathways and experimental workflows are visualized to elucidate the logical relationships between synthesis parameters and product characteristics.

Introduction

Praseodymium oxalate (Pr₂(C₂O₄)₃) is a light green crystalline solid that is insoluble in water.[1] Its synthesis is a critical step in the hydrometallurgical processing of rare earth elements, serving as a precursor for the production of praseodymium oxide (Pr₆O₁₁) through thermal decomposition. The morphology, particle size, and purity of praseodymium oxalate significantly influence the properties of the final oxide product, making the control of its synthesis paramount for various applications, including in ceramics, catalysts, and specialty glass manufacturing. This guide explores the two predominant methods for its synthesis: direct precipitation and homogeneous precipitation.

Direct Precipitation Method

Direct precipitation is the most common and straightforward method for synthesizing praseodymium oxalate. It involves the direct reaction of a soluble praseodymium salt, typically praseodymium(III) nitrate (B79036) or chloride, with oxalic acid or an oxalate salt in an aqueous solution.[1] The resulting praseodymium oxalate precipitates out of the solution due to its low solubility.

General Reaction

The general chemical equation for the direct precipitation of praseodymium oxalate from praseodymium(III) nitrate and oxalic acid is:

2 Pr(NO₃)₃(aq) + 3 H₂C₂O₄(aq) → Pr₂(C₂O₄)₃(s) + 6 HNO₃(aq) [1]

Experimental Protocol

A typical experimental procedure for the direct precipitation of praseodymium oxalate is as follows:

-

Preparation of Reactant Solutions:

-

Prepare a solution of praseodymium(III) salt (e.g., Pr(NO₃)₃·6H₂O) of a specific concentration (e.g., 0.1 M) in deionized water.

-

Prepare a solution of oxalic acid (H₂C₂O₄·2H₂O) of a specific concentration (e.g., 0.15 M) in deionized water.

-

-

Precipitation:

-

Heat both solutions to a desired temperature (e.g., 60 °C) under constant stirring.

-

Slowly add the oxalic acid solution to the praseodymium salt solution.

-

Maintain the reaction mixture at the set temperature and continue stirring for a defined period (e.g., 1-2 hours) to ensure complete precipitation and crystal growth.

-

-

Filtration and Washing:

-

Filter the precipitate using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

-

Subsequently, wash the precipitate with ethanol (B145695) or acetone (B3395972) to facilitate drying.

-

-

Drying:

-

Dry the praseodymium oxalate precipitate in an oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.

-

Influence of Reaction Parameters

The properties of the praseodymium oxalate precipitate are highly dependent on the reaction conditions. Key parameters that can be controlled to tailor the final product are summarized in the table below.

| Parameter | Effect on Product Characteristics | Quantitative Data & Observations |

| pH | Influences the recovery yield and selectivity of the precipitation. Lower pH values can increase the solubility of praseodymium oxalate, while higher pH values can lead to the co-precipitation of other metal hydroxides. | At a pH of 1, quantitative recovery (>97%) of lanthanides as oxalates has been reported. Increasing the pH from 0.5 to 2.1 has been shown to increase the recovery of both light and heavy rare earth elements. |

| Temperature | Affects crystal growth rate and morphology. Higher temperatures generally lead to larger, more well-defined crystals. | An elevated temperature (e.g., 70-80°C) is often recommended for producing well-formed crystals that are easier to filter. |

| Reactant Concentration | Influences nucleation and crystal growth rates, thereby affecting particle size and distribution. Higher concentrations can lead to faster nucleation and smaller particles. | In a study on mixed neodymium praseodymium oxalate crystals, 1M solutions of the respective nitrates were used. |

| Stirring Rate | Affects the homogeneity of the reaction mixture and can influence particle size and aggregation. | Adequate stirring is necessary to ensure uniform mixing and prevent localized supersaturation. |

Experimental Workflow: Direct Precipitation

Caption: Workflow for the direct precipitation synthesis of praseodymium oxalate.

Homogeneous Precipitation Method

Homogeneous precipitation is an alternative synthesis route that allows for better control over the particle size and morphology of the praseodymium oxalate crystals. In this method, the precipitating agent (oxalate ions) is generated in-situ through the slow hydrolysis of a precursor compound, such as oxamic acid or urea (B33335) in the presence of an oxalate source. This slow and uniform generation of the precipitant leads to a more controlled crystal growth process, resulting in larger and more uniform particles.

General Principle

The slow hydrolysis of a precursor molecule gradually increases the concentration of the precipitating agent throughout the solution. This avoids high local supersaturation, which is common in direct precipitation, and favors crystal growth over nucleation.

Experimental Protocol (Using Oxamic Acid)

A detailed experimental procedure for the homogeneous precipitation of praseodymium oxalate using oxamic acid is as follows:

-

Preparation of Reactant Solution:

-

Prepare a clear aqueous solution containing a known concentration of a soluble praseodymium(III) salt (e.g., 0.05 M PrCl₃).

-

Add a calculated amount of oxamic acid to the praseodymium salt solution.

-

-

Precipitation:

-

Heat the reaction mixture to a specific temperature (e.g., 100 °C) in a sealed reaction vessel to initiate the hydrolysis of oxamic acid.

-

Maintain the temperature and allow the reaction to proceed for a predetermined time (e.g., several hours) to ensure complete precipitation. The reaction progress can be monitored by measuring the residual concentration of praseodymium ions in the solution.

-

-

Filtration and Washing:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the precipitate using a Buchner funnel and filter paper.

-

Wash the precipitate thoroughly with deionized water and then with ethanol or acetone.

-

-

Drying:

-

Dry the resulting praseodymium oxalate in an oven at a controlled temperature (e.g., 80-100 °C).

-

Influence of Reaction Parameters

The following table summarizes the key parameters influencing the homogeneous precipitation of praseodymium oxalate.

| Parameter | Effect on Product Characteristics | Quantitative Data & Observations |

| Temperature | Directly affects the hydrolysis rate of the precursor and consequently the precipitation kinetics. Higher temperatures lead to faster precipitation. | For lanthanide oxalates, precipitation is slower at lower temperatures (e.g., 90 °C vs. 100 °C). |

| Precursor Type and Concentration | The choice of precursor (e.g., oxamic acid, urea) and its concentration determines the rate of precipitant generation. | A study on lanthanide oxalates used oxamic acid as the precursor. |

| Praseodymium Ion Concentration | Affects the final particle size and morphology. | Lower initial concentrations of the metal ion can lead to smaller particles with lower shape anisotropy. |

| Reaction Time | Sufficient time must be allowed for the complete hydrolysis of the precursor and the precipitation of the metal oxalate. | The time for complete precipitation of lanthanide oxalates at 100 °C is in the range of hours. |

Experimental Workflow: Homogeneous Precipitation

Caption: Workflow for the homogeneous precipitation synthesis of praseodymium oxalate.

Characterization of Praseodymium Oxalate

The synthesized praseodymium oxalate is typically characterized to determine its chemical composition, crystal structure, morphology, and thermal behavior. This is crucial for ensuring the quality of the precursor for subsequent applications.

Thermal Decomposition Pathway

Praseodymium oxalate hydrate (B1144303) undergoes a multi-step thermal decomposition process when heated, ultimately yielding praseodymium oxide. The decomposition pathway involves dehydration followed by the decomposition of the anhydrous oxalate.

Caption: Thermal decomposition pathway of praseodymium oxalate hydrate.

Quantitative Data from Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal decomposition of praseodymium oxalate.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Thermal Event |

| Dehydration | ~100 - 400 | Varies with hydration number | Endothermic |

| Oxalate Decomposition | ~400 - 600 | ~28 | Exothermic |

| Final Oxide Formation | > 600 | - | - |

Note: The exact temperatures and mass losses can vary depending on the heating rate and atmosphere.

Comparison of Synthesis Methods

| Feature | Direct Precipitation | Homogeneous Precipitation |

| Principle | Direct mixing of reactants. | In-situ generation of precipitant. |

| Control over Particle Size | Less control, tends to produce smaller, less uniform particles. | Better control, yields larger, more uniform particles. |

| Nucleation vs. Growth | Nucleation often dominates. | Crystal growth is favored over nucleation. |

| Reaction Rate | Fast. | Slow and controlled. |

| Complexity | Simple and rapid. | More complex and time-consuming. |

| Product Purity | May require more thorough washing to remove impurities. | Generally results in higher purity crystals with fewer inclusions. |

Conclusion

The synthesis of praseodymium oxalate can be effectively achieved through both direct and homogeneous precipitation methods. Direct precipitation offers a simple and rapid route, while homogeneous precipitation provides superior control over the particle morphology and size distribution, leading to a more uniform and potentially purer product. The choice of synthesis method will depend on the specific requirements of the final application. For applications demanding high-purity praseodymium oxide with controlled particle characteristics, the homogeneous precipitation method is preferable. For large-scale production where simplicity and speed are critical, direct precipitation remains a viable option. Careful control of reaction parameters such as pH, temperature, and reactant concentrations is crucial in both methods to tailor the properties of the praseodymium oxalate precursor and, consequently, the final praseodymium-based materials.

References

A Technical Guide to Praseodymium Oxalate: Formula, Structure, and Properties

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Praseodymium(III) oxalate (B1200264) is an inorganic compound that serves as a crucial intermediate in the production of high-purity praseodymium metal and its oxides.[1] As a salt of praseodymium and oxalic acid, it presents as a light green, crystalline powder.[1][2][3] Its controlled thermal decomposition yields praseodymium oxide (Pr₆O₁₁), a material with significant applications in ceramics, as a yellow pigment for glass and enamels, and in advanced optical materials.[1][4] The well-defined stoichiometry and morphology of praseodymium oxalate make it an ideal precursor for synthesizing these functional materials with high purity and desired particle characteristics. This document provides a comprehensive overview of its chemical formula, structure, physicochemical properties, and standard experimental protocols for its synthesis and characterization.

Chemical Formula and Structure

Chemical Formula

The chemical formula for anhydrous praseodymium oxalate is Pr₂(C₂O₄)₃ .[1][3][5] However, it is most commonly encountered in its hydrated form, typically as praseodymium oxalate decahydrate (B1171855), Pr₂(C₂O₄)₃·10H₂O .[2][4][6][7] Other hydrated states, such as a hydrate (B1144303) with approximately 10.21 water molecules, have also been reported.[1][8]

Crystal Structure

Praseodymium oxalate belongs to the family of rare-earth oxalates, which are known to be largely isostructural.[9] Structural analyses of lanthanide oxalates, including those of neighboring elements like neodymium, indicate that praseodymium oxalate decahydrate crystallizes in the monoclinic P2₁/c space group .[10]

The structure is a coordination polymer forming a layered, honeycomb-like network.[10] Each praseodymium(III) ion is coordinated by nine oxygen atoms in a distorted tricapped trigonal prism geometry.[10] Six of these oxygen atoms are from three bidentate oxalate groups, and the remaining three are from coordinated water molecules.[10] These layers are held together by hydrogen bonds involving both the coordinated and interstitial water molecules.[10]

Physicochemical Properties

The key quantitative data for praseodymium oxalate are summarized in the table below for easy reference and comparison.

| Property | Anhydrous Praseodymium Oxalate | Praseodymium Oxalate Decahydrate |

| Chemical Formula | Pr₂(C₂O₄)₃ | Pr₂(C₂O₄)₃·10H₂O |

| Molecular Weight | 545.87 g/mol [3][5] | 726.04 g/mol [2][4][6][7] |

| CAS Number | 3269-10-1[1][3][5] | 24992-60-7[2][6][7] |

| Appearance | Light green crystals/powder[1] | Light green crystals/powder[1][2] |

| Solubility | Insoluble in water; slightly soluble in acids.[1][3] | Highly insoluble in water.[4] |

| Decomposition Temp. | See Thermal Decomposition Pathway | Dehydration begins ~50-100°C[1][8][9] |

Experimental Protocols

Synthesis of Praseodymium Oxalate (Precipitation Method)

This protocol describes a standard laboratory procedure for synthesizing praseodymium oxalate hydrate via a precipitation reaction.

Materials:

-

Praseodymium(III) nitrate (B79036) (Pr(NO₃)₃·xH₂O) or Praseodymium(III) chloride (PrCl₃·xH₂O)

-

Oxalic acid dihydrate ((COOH)₂·2H₂O)

-

Deionized water

-

Beakers, magnetic stirrer, and stir bar

-

Büchner funnel and filter paper

-

Drying oven

Methodology:

-

Prepare Reactant Solutions:

-

Prepare an aqueous solution of a soluble praseodymium salt. For example, dissolve a calculated amount of Pr(NO₃)₃ in deionized water.

-

Prepare a separate aqueous solution of oxalic acid. Gentle heating may be required to fully dissolve the oxalic acid dihydrate.[11]

-

-

Precipitation:

-

Isolation and Purification:

-

Allow the mixture to stir for a few minutes to ensure the reaction is complete.[11]

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the product on the filter paper several times with deionized water to remove any unreacted reagents and byproducts.

-

-

Drying:

-

Carefully transfer the filtered product to a watch glass or crystallizing dish.

-

Dry the praseodymium oxalate hydrate in a drying oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved. This yields a free-flowing light green powder.[11]

-

Characterization by Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for studying the thermal decomposition of praseodymium oxalate.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the praseodymium oxalate hydrate powder (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

-

Analysis Conditions:

-

Heat the sample from ambient temperature to approximately 1000°C.

-

A typical heating rate is 10-20°C/min.[9]

-

The analysis is usually performed under a controlled atmosphere, such as flowing air or nitrogen, to study the decomposition process.

-

-

Data Acquisition: Record the sample mass change (TGA curve) and the differential heat flow (DSC curve) as a function of temperature.

-

Data Interpretation:

Thermal Decomposition Pathway

The thermal decomposition of praseodymium oxalate hydrate in an air atmosphere is a multi-step process that ultimately yields praseodymium oxide (Pr₆O₁₁). This pathway is critical for the production of the oxide with controlled properties. The primary stages are dehydration, decomposition of the oxalate to an oxycarbonate intermediate, and finally, conversion to the stable oxide.[1]

The decomposition can be visualized as a logical progression through distinct chemical intermediates as a function of increasing temperature.

Caption: Thermal decomposition pathway of praseodymium oxalate hydrate in air.

The specific temperatures for these transitions can vary depending on factors like heating rate and atmosphere.[1][8] The process begins with an endothermic dehydration step, followed by a strong exothermic decomposition of the anhydrous oxalate around 440°C.[1][8][9] The final conversion to Pr₆O₁₁ occurs at temperatures between 650°C and 800°C.[1][13] Studies have shown that using microwave-assisted calcination can lower the final decomposition temperature to around 750°C compared to conventional heating methods.[8][13][14]

References

- 1. Praseodymium(III) oxalate - Wikipedia [en.wikipedia.org]

- 2. Praseodymium Oxalate Decahydrate Powder CAS No. 24992-60-7 [stanfordmaterials.com]

- 3. echemi.com [echemi.com]

- 4. americanelements.com [americanelements.com]

- 5. Praseodymium oxalate | C6O12Pr2 | CID 165096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Decomposition Study of Praseodymium Oxalate as a Precursor for Praseodymium Oxide in the Microwave Field - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Decomposition of Praseodymium Oxalate Decahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of praseodymium oxalate (B1200264) decahydrate (B1171855) (Pr₂(C₂O₄)₃·10H₂O). This compound is a common precursor for the synthesis of praseodymium oxides, which have significant applications in catalysis, ceramics, and electronics. Understanding its thermal behavior is crucial for controlling the properties of the final oxide product.

Core Principles of Thermal Decomposition

The thermal decomposition of praseodymium oxalate decahydrate is a multi-step process involving dehydration, decomposition of the anhydrous oxalate, and the formation of intermediate carbonate species before yielding the final praseodymium oxide. The exact nature of the intermediates and the final product is highly dependent on the atmospheric conditions under which the decomposition is carried out.

Quantitative Decomposition Data

The following tables summarize the key thermal events and corresponding mass losses observed during the thermal decomposition of praseodymium oxalate decahydrate under different atmospheres.

Table 1: Thermal Decomposition in an Inert Atmosphere (e.g., Helium, Nitrogen)

| Decomposition Step | Temperature Range (°C) | Intermediate/Final Product | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| Dehydration | 30 - 390 | Pr₂(C₂O₄)₃ | 22.1 | ~22 |

| Oxalate Decomposition | 390 - 500 | Pr₂O(CO₃)₂ | 14.1 | ~14 |

| Intermediate Carbonate Decomposition | 500 - 700 | Pr₂O₂CO₃ | 3.4 | ~3.5 |

| Final Decomposition | 700 - 850 | Pr₂O₃ | 3.4 | ~3.5 |

Table 2: Thermal Decomposition in an Oxidizing Atmosphere (e.g., Air, He+O₂)

| Decomposition Step | Temperature Range (°C) | Intermediate/Final Product | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| Dehydration | 30 - 390 | Pr₂(C₂O₄)₃ | 22.1 | ~22 |

| Oxalate Decomposition | 390 - 550 | Pr₂O(CO₃)₂ | 14.1 | ~14 |

| Intermediate Carbonate Decomposition | 550 - 650 | Pr₂O₂CO₃ | 3.4 | ~3.5 |

| Final Decomposition & Oxidation | 650 - 800 | Pr₆O₁₁ | 3.1 | ~3.0 |

Experimental Protocols

The data presented in this guide are typically obtained using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). Below are representative experimental protocols.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

-

Apparatus: A simultaneous TG-DTA instrument is used to measure mass loss and heat flow changes as a function of temperature.

-

Sample Preparation: A small quantity of praseodymium oxalate decahydrate (typically 5-10 mg) is accurately weighed and placed in an appropriate crucible (e.g., alumina (B75360) or platinum).

-

Heating Program: The sample is heated from ambient temperature to approximately 1000°C at a constant heating rate, commonly 10°C/min.

-

Atmosphere: The experiment is conducted under a controlled atmosphere with a constant flow rate (e.g., 50 mL/min) of the desired gas (e.g., high purity nitrogen for inert conditions or dry air for oxidizing conditions).

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, while the DTA curve shows the difference in temperature between the sample and a reference, indicating endothermic or exothermic events.

X-ray Diffraction (XRD)

-

Purpose: To identify the crystalline phases of the solid products at different stages of decomposition.

-

Procedure: Samples are heated to specific temperatures corresponding to the plateaus observed in the TGA curve and then rapidly cooled. The resulting powders are analyzed using an X-ray diffractometer, typically with Cu Kα radiation. The diffraction patterns are then compared with standard reference patterns to identify the chemical composition of the intermediates and the final product.

Evolved Gas Analysis (EGA)

-

Purpose: To identify the gaseous products released during decomposition.

-

Procedure: The gas outlet of the TGA instrument is coupled to a mass spectrometer or a Fourier-transform infrared (FTIR) spectrometer. This allows for the real-time identification of evolved gases such as water vapor, carbon monoxide, and carbon dioxide.

Decomposition Pathways and Mechanisms

The thermal decomposition of praseodymium oxalate decahydrate proceeds through a series of distinct steps. The following diagram illustrates the generalized pathway.

Caption: Thermal decomposition pathway of praseodymium oxalate decahydrate.

The initial step is the loss of all ten water molecules to form the anhydrous salt.[1] This is followed by the decomposition of the oxalate group, releasing carbon monoxide and carbon dioxide to form an intermediate oxycarbonate, Pr₂O(CO₃)₂.[2] This intermediate further decomposes to praseodymium dioxymonocarbonate (Pr₂O₂CO₃).[2] The final decomposition step depends on the atmosphere. In an inert atmosphere, Pr₂O₂CO₃ decomposes to praseodymium(III) oxide (Pr₂O₃).[2] In an oxidizing atmosphere, the final product is the mixed-valence oxide Pr₆O₁₁, which is the most stable oxide of praseodymium under ambient conditions.[3][4]

Conclusion

The thermal decomposition of praseodymium oxalate decahydrate is a complex process that is highly sensitive to the experimental conditions, particularly the surrounding atmosphere. A thorough understanding and precise control of these parameters are essential for the synthesis of praseodymium oxides with desired stoichiometry, crystal structure, and morphology. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with these materials.

References

Praseodymium Oxalate Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, synthesis, and characterization of praseodymium oxalate (B1200264) hydrate (B1144303). The information is compiled and structured to serve as a valuable resource for professionals in research and development.

Core Properties

Praseodymium oxalate hydrate, typically found as a decahydrate (B1171855) (Pr₂(C₂O₄)₃·10H₂O), is a light green crystalline powder.[1][2] It is characterized by its high insolubility in water and its role as a precursor in the synthesis of praseodymium-based compounds, particularly praseodymium oxide.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of praseodymium oxalate hydrate is presented in Table 1.

| Property | Value | References |

| Chemical Formula | Pr₂(C₂O₄)₃·xH₂O (commonly x=10) | [2][4][5] |

| Molecular Weight | 726.025 g/mol (decahydrate) | [4][6] |

| 563.89 g/mol (hydrate, x=1) | [3][7] | |

| 545.87 g/mol (anhydrous) | [1][2][8][9][10] | |

| Appearance | Light green powder/crystals | [1][2][6][8] |

| Solubility in Water | 0.0098 g/100 g of water at 25°C (decahydrate) | [4][6] |

| Crystal System | Monoclinic (for some mixed anion forms) | [11] |

Thermal Decomposition

Praseodymium oxalate hydrate undergoes a multi-step thermal decomposition process when heated, ultimately yielding praseodymium oxide (Pr₆O₁₁).[8][12] The decomposition pathway involves dehydration followed by the decomposition of the anhydrous oxalate to form intermediate carbonate species, and finally, the oxide.[8][12][13]

The key stages of thermal decomposition are outlined in Table 2.

| Temperature Range (°C) | Decomposition Step | Products |

| 40 - 250 | Dehydration | Pr₂(C₂O₄)₃ + 10H₂O |

| ~440 | Decomposition of anhydrous oxalate | Pr₂(CO₃)₃ + 3CO |

| 440 - 650 | Decomposition of carbonate | Pr₂O₂CO₃ + 2CO₂ |

| 650 - 800 | Final decomposition to oxide | Pr₆O₁₁ + CO₂ |

Note: The exact temperatures can vary depending on factors such as heating rate and atmosphere.[8][14]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of praseodymium oxalate hydrate.

Synthesis by Precipitation

A common method for the synthesis of praseodymium oxalate hydrate is through a precipitation reaction involving a soluble praseodymium salt and oxalic acid or an oxalate salt.[2][8]

Materials:

-

Praseodymium(III) nitrate (B79036) (Pr(NO₃)₃) or Praseodymium(III) chloride (PrCl₃) solution

-

Oxalic acid (H₂C₂O₄) or Sodium oxalate (Na₂C₂O₄) solution

-

Deionized water

-

Beakers, magnetic stirrer, filtration apparatus, drying oven

Procedure:

-

Prepare an aqueous solution of a soluble praseodymium salt (e.g., 0.1 M Pr(NO₃)₃).

-

Prepare an aqueous solution of oxalic acid or sodium oxalate with a stoichiometric excess (e.g., 0.15 M H₂C₂O₄).

-

While stirring, slowly add the oxalic acid solution to the praseodymium salt solution. A light green precipitate of praseodymium oxalate hydrate will form immediately.[8]

-

Continue stirring for a set period (e.g., 1-2 hours) to ensure complete precipitation. The reaction can be carried out at room temperature or slightly elevated temperatures (e.g., 60-80°C) to potentially influence crystal size and morphology.

-

Age the precipitate by allowing it to stand in the mother liquor for a period of time (e.g., 12-24 hours). This can improve the filterability and crystallinity of the product.

-

Separate the precipitate from the solution by filtration using a Buchner funnel or similar apparatus.

-

Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

-

Dry the resulting praseodymium oxalate hydrate powder in an oven at a low temperature (e.g., 60-80°C) to avoid premature decomposition.

Characterization Techniques

TGA and DSC are used to study the thermal decomposition of praseodymium oxalate hydrate.

Instrument: Simultaneous Thermal Analyzer (TGA/DSC) Sample Preparation: A small amount of the dried praseodymium oxalate hydrate powder (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible. Typical Experimental Conditions:

-

Heating Rate: 10 °C/min[14]

-

Temperature Range: Ambient to 1000°C

-

Atmosphere: Inert (e.g., Nitrogen) or Oxidative (e.g., Air) at a constant flow rate (e.g., 50 mL/min).

The TGA curve will show mass loss as a function of temperature, corresponding to the different decomposition steps, while the DSC curve will indicate whether these processes are endothermic or exothermic.

XRD is employed to determine the crystal structure and phase purity of the synthesized praseodymium oxalate hydrate.

Instrument: Powder X-ray Diffractometer Sample Preparation: The dried powder is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder. Typical Experimental Conditions:

-

Radiation Source: Cu Kα (λ = 1.5406 Å)

-

Scan Range (2θ): 10-80°

-

Scan Speed: 2°/min

The resulting diffractogram is a plot of intensity versus 2θ. The peak positions are used to identify the crystal structure by comparison with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS).

SEM is used to visualize the morphology, particle size, and surface features of the praseodymium oxalate hydrate crystals.

Instrument: Scanning Electron Microscope Sample Preparation:

-

A small amount of the powder is mounted on an aluminum stub using double-sided conductive carbon tape.

-

Excess powder is removed by gently tapping the stub or using a jet of dry, compressed air to ensure a monolayer of particles.

-

For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the sample to prevent charging under the electron beam. Typical Imaging Conditions:

-

Accelerating Voltage: 10-20 kV

-

Magnification: Varies depending on the particle size, typically from 500x to 50,000x.

-

Detector: Secondary Electron (SE) detector for topographical imaging.

Visualizations

Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis of praseodymium oxalate hydrate via the precipitation method.

Thermal Decomposition Pathway

This diagram illustrates the stepwise thermal decomposition of praseodymium oxalate decahydrate.

Characterization Workflow

The logical flow for the characterization of synthesized praseodymium oxalate hydrate is depicted below.

References

- 1. Powder diffraction - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. vaccoat.com [vaccoat.com]

- 4. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. nanoscience.com [nanoscience.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. ebatco.com [ebatco.com]

- 11. CN104649888A - Preparation method of large-particle neodymium oxalate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]

- 14. researchgate.net [researchgate.net]

Crystal Structure of Praseodymium Oxalate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure, synthesis, and thermal properties of praseodymium oxalate (B1200264) hydrate (B1144303). The information is compiled from various scientific sources to aid researchers and professionals in understanding the fundamental characteristics of this inorganic compound. Praseodymium oxalate hydrate serves as a crucial precursor in the synthesis of praseodymium-based materials, including oxides with applications in catalysis, ceramics, and pigments.

Crystallographic Data

Praseodymium(III) oxalate decahydrate (B1171855), with the chemical formula Pr₂(C₂O₄)₃·10H₂O, is the most stable hydrated form. It is isostructural with other light lanthanide oxalate decahydrates, such as those of lanthanum and neodymium. These compounds crystallize in the monoclinic system with the space group P2₁/c.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.228 Å |

| b | 9.630 Å |

| c | 10.298 Å |

| β | 114.28° |

Experimental Protocols

Synthesis of Praseodymium Oxalate Hydrate

Praseodymium oxalate hydrate is typically synthesized via a precipitation reaction. A detailed protocol is as follows:

-

Preparation of Reactant Solutions:

-

Prepare a solution of a soluble praseodymium(III) salt, such as praseodymium(III) nitrate (B79036) (Pr(NO₃)₃), in deionized water.

-

Prepare a solution of oxalic acid (H₂C₂O₄) or an alkali metal oxalate (e.g., (NH₄)₂C₂O₄) in deionized water.

-

-

Precipitation:

-

Slowly add the oxalic acid solution to the praseodymium nitrate solution with constant stirring. The reaction proceeds as follows: 2 Pr(NO₃)₃(aq) + 3 H₂C₂O₄(aq) + 10 H₂O(l) → Pr₂(C₂O₄)₃·10H₂O(s) + 6 HNO₃(aq)

-

A light green precipitate of praseodymium oxalate decahydrate will form.[1]

-

-

Aging and Filtration:

-

Allow the precipitate to age in the mother liquor, which can promote the growth of larger, more uniform crystals.

-

Separate the precipitate from the solution by filtration.

-

-

Washing and Drying:

-

Wash the collected precipitate with deionized water to remove any unreacted reagents and byproducts.

-

Dry the purified praseodymium oxalate hydrate in a controlled environment, such as a desiccator or a low-temperature oven, to avoid premature dehydration.

-

For the growth of single crystals suitable for X-ray diffraction studies, a gel growth method can be employed. This technique involves the slow diffusion of the reactant solutions through a hydro-silica gel matrix, allowing for the controlled formation of larger, well-defined crystals over an extended period.[2]

Characterization Techniques

-

X-ray Diffraction (XRD): Powder XRD is used to confirm the crystalline phase and determine the lattice parameters of the synthesized praseodymium oxalate hydrate. Single-crystal XRD is required for a complete structure determination.

-

Thermal Analysis (TG/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal decomposition of the hydrate. This provides information on the dehydration steps and the subsequent decomposition of the anhydrous oxalate to form praseodymium oxide.[3]

Thermal Decomposition

The thermal decomposition of praseodymium oxalate decahydrate is a multi-step process. The exact temperatures of these transitions can vary depending on the experimental conditions, such as the heating rate and the atmosphere. The general decomposition pathway is as follows:

Pr₂(C₂O₄)₃·10H₂O → Pr₂(C₂O₄)₃ → Intermediate Carbonates → Pr₆O₁₁

The following table summarizes the key stages of thermal decomposition based on thermogravimetric and differential scanning calorimetry analyses:

| Temperature Range (°C) | Process | Endothermic/Exothermic |

| ~50 - 200 | Dehydration (loss of water molecules) | Endothermic |

| ~400 - 500 | Decomposition of anhydrous oxalate to form intermediate carbonates | Exothermic |

| > 650 | Decomposition of intermediate carbonates to form praseodymium oxide (Pr₆O₁₁) | Endothermic |

Visualizations

Caption: Experimental workflow for the synthesis and characterization of praseodymium oxalate hydrate.

Caption: Thermal decomposition pathway of praseodymium oxalate decahydrate.

References

An In-Depth Technical Guide to the Aqueous Solubility of Praseodymium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of praseodymium oxalate (B1200264) (Pr₂(C₂O₄)₃), a compound of significance in materials science and inorganic chemistry. This document synthesizes available data on its solubility in water, the influence of various physicochemical parameters, and detailed experimental protocols for its characterization.

Introduction

Praseodymium oxalate is a sparingly soluble salt that plays a crucial role as an intermediate in the purification of praseodymium and in the synthesis of praseodymium-based materials.[1] Its low solubility in water is a key characteristic, making its quantitative understanding essential for processes such as fractional precipitation of rare earth elements. This guide aims to provide researchers and professionals with the detailed information necessary for its application and study.

Physicochemical Properties

Praseodymium oxalate typically exists as a hydrated, light green crystalline powder.[1][2] The decahydrate (B1171855), Pr₂(C₂O₄)₃·10H₂O, is a common form. Upon heating, it undergoes dehydration in a stepwise manner, with the loss of loosely bound water molecules commencing at approximately 40-49.5°C, followed by the removal of more strongly coordinated water at higher temperatures, completing around 420°C.[1][3][4]

Aqueous Solubility Data

The solubility of praseodymium oxalate in water is low, a characteristic feature of lanthanide oxalates. This is attributed to the strong ionic interactions between the Pr³⁺ and C₂O₄²⁻ ions.[3]

Solubility in Water

Quantitative measurements have established the solubility of praseodymium oxalate decahydrate in water.

| Temperature (°C) | Solubility (g / 100 g H₂O) | Molar Solubility (mol/L) | Solubility Product (Ksp) |

| 23.0 ± 0.2 | - | - | 1.51 x 10⁻³¹ (logKsp = -30.82 ± 0.30) |

| 25 | 0.0098 | 1.35 x 10⁻⁴ | - |

Molar solubility and Ksp values are for the decahydrate form, Pr₂(C₂O₄)₃·10H₂O.

Effect of pH on Solubility

Common Ion Effect

The solubility of praseodymium oxalate is expected to decrease in the presence of a common ion, such as Pr³⁺ or C₂O₄²⁻, in accordance with Le Châtelier's principle. The addition of a soluble salt containing either of these ions will shift the dissolution equilibrium to the left, favoring the precipitation of praseodymium oxalate and thus reducing its solubility. Quantitative data to illustrate this effect is not extensively published but is a fundamental principle in solubility equilibria.

Experimental Protocols

Accurate determination of the solubility of sparingly soluble salts like praseodymium oxalate requires meticulous experimental procedures. Below are detailed methodologies for its synthesis and solubility determination.

Synthesis of Praseodymium Oxalate (Precipitation Method)

This protocol describes a standard laboratory procedure for the synthesis of praseodymium oxalate hydrate (B1144303).

Workflow for the Synthesis of Praseodymium Oxalate

Caption: Workflow for the synthesis of praseodymium oxalate.

Materials:

-

Praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O)

-

Ammonium (B1175870) oxalate monohydrate ((NH₄)₂C₂O₄·H₂O)

-

Deionized water

-

Beakers, graduated cylinders, magnetic stirrer, and filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

-

Prepare a praseodymium nitrate solution: Dissolve a precisely weighed amount of Pr(NO₃)₃·6H₂O in deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Prepare an ammonium oxalate solution: Dissolve a stoichiometric excess of (NH₄)₂C₂O₄·H₂O in deionized water to create a solution of known concentration (e.g., 0.2 M).

-

Precipitation: While stirring the praseodymium nitrate solution, slowly add the ammonium oxalate solution dropwise. A light green precipitate of praseodymium oxalate will form.

-

Digestion: Gently heat the mixture with continuous stirring for a period to encourage the growth of larger, more easily filterable crystals.

-

Filtration: Allow the precipitate to settle, then separate it from the supernatant by vacuum filtration using a Büchner funnel and ashless filter paper.

-

Washing: Wash the precipitate several times with small portions of deionized water to remove any soluble impurities.

-

Drying: Dry the collected praseodymium oxalate precipitate in a drying oven at a low temperature (e.g., 60°C) to a constant weight.

Determination of Solubility Product (Ksp)

This protocol outlines a general procedure for determining the Ksp of praseodymium oxalate. The concentration of praseodymium in the saturated solution can be determined using techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or UV-Vis Spectrophotometry.

Workflow for Ksp Determination

Caption: Workflow for the determination of the solubility product (Ksp).

Procedure:

-

Preparation of Saturated Solution: Add an excess of synthesized praseodymium oxalate to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatted water bath is recommended to maintain a constant temperature.

-

Phase Separation: Separate the solid phase from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine-porosity filter. It is crucial to avoid transferring any solid particles.

-

Concentration Determination:

-

ICP-MS: Dilute an aliquot of the saturated solution to a suitable concentration and analyze for praseodymium content using a calibrated ICP-MS instrument.

-

UV-Vis Spectrophotometry: Praseodymium ions exhibit characteristic absorption bands in the visible spectrum. The concentration can be determined by measuring the absorbance at a specific wavelength (e.g., 444 nm) and comparing it to a calibration curve prepared from standard solutions of known praseodymium concentrations.[5] Note that Beer's law may not be followed over wide concentration ranges for praseodymium solutions.[5]

-

-

Ksp Calculation:

-

From the stoichiometry of the dissolution of Pr₂(C₂O₄)₃, the oxalate ion concentration is 1.5 times the praseodymium ion concentration.

-

The Ksp can then be calculated using the equilibrium concentrations of the ions.

-

Conclusion

This technical guide has summarized the key aspects of the aqueous solubility of praseodymium oxalate. The provided data and experimental protocols offer a foundation for researchers and professionals working with this compound. Further research to obtain more extensive quantitative data on the effects of temperature and pH on its solubility would be beneficial for a more complete understanding of its behavior in aqueous systems.

References

Formation of Praseodymium Oxide from Praseodymium Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of praseodymium oxide through the thermal decomposition of praseodymium oxalate (B1200264). It provides a comprehensive overview of the transformation process, including the key chemical pathways, experimental methodologies, and the influence of various atmospheric conditions on the final product. The quantitative data presented is collated from multiple scientific studies to offer a comparative analysis for researchers in materials science and drug development.

Introduction

The thermal decomposition of praseodymium oxalate (Pr₂(C₂O₄)₃·nH₂O) is a widely employed method for the preparation of praseodymium oxide (Pr₆O₁₁ or Pr₂O₃), a material of significant interest in catalysis, ceramics, and electronics. The physical and chemical properties of the resulting oxide are highly dependent on the conditions of the thermal treatment, such as the atmosphere and heating rate. This guide elucidates the multi-step decomposition process, which involves dehydration, decomposition of the anhydrous oxalate, and the transformation of intermediate carbonate species into the final oxide product.

Decomposition Pathway

The thermal decomposition of hydrated praseodymium oxalate is a complex process that proceeds through several intermediate stages. The exact nature and stability of these intermediates are significantly influenced by the surrounding atmosphere.

In an oxidizing atmosphere, such as air or oxygen, the decomposition generally follows these steps:

-

Dehydration: The initial step involves the loss of water molecules from the hydrated praseodymium oxalate. This typically occurs in multiple stages at temperatures up to approximately 390°C.[1][2]

-

Decomposition of Anhydrous Oxalate: Following dehydration, the anhydrous praseodymium oxalate decomposes. This step is often exothermic.[3]

-

Formation of Intermediate Carbonates: The decomposition of the oxalate leads to the formation of intermediate carbonate compounds, such as Pr₂O(CO₃)₂ and Pr₂O₂CO₃.

-

Formation of Praseodymium Oxide: Finally, the intermediate carbonates decompose at higher temperatures to yield praseodymium oxide. The most stable form at atmospheric pressure and room temperature is typically Pr₆O₁₁.[2][4]

The decomposition pathway in inert (e.g., Helium, Nitrogen) or reducing (e.g., Hydrogen) atmospheres can differ, particularly in the nature of the intermediate and final products.[5] For instance, in an inert atmosphere, the final product is Pr₂O₃, whereas in a mixture of Helium and Oxygen, Pr₇O₁₂ can be formed.

Below is a generalized workflow for the formation of praseodymium oxide from praseodymium oxalate.

Quantitative Data

The following tables summarize key quantitative data from various studies on the thermal decomposition of praseodymium oxalate.

Table 1: Thermal Decomposition Stages and Temperatures

| Decomposition Stage | Temperature Range (°C) | Atmosphere | Final Product | Reference |

| Dehydration (three steps) | up to 390 | Air | - | [1][2] |

| Anhydrous Oxalate Decomposition | ~445 | O₂, N₂, H₂ | Pr₂O₂(CO₃) | [5] |

| Intermediate Carbonate Decomposition | 550 - 650 | O₂, N₂, H₂ | PrO₁.₈₃₃ or Pr₂O₃ | [5] |

| Complete Decomposition (Microwave) | 750 | Air | Pr₆O₁₁ | [3][4] |

| Complete Decomposition (Conventional) | >800 | Air | Pr₆O₁₁ | [3][4] |

Table 2: Properties of Resulting Praseodymium Oxide

| Property | Value | Calcination Conditions | Reference |

| Surface Area | 18 m²/g | From acetate (B1210297) precursor | [1][2] |

| Surface Area | 8 m²/g | From oxalate precursor | [1][2] |

| Surface Area | 43 m²/g | 700°C in O₂ | [5] |

| Surface Area | 64 m²/g | 700°C in N₂ | [5] |

| Surface Area | 59 m²/g | in H₂ | [5] |

| Median Particle Diameter (D₅₀) | 4.32 µm | 750°C for 2h (Microwave) | [4][6] |

| Average Surface Area (BET) | 6.628 m²/g | 750°C for 2h (Microwave) | [4][6] |

| Pore Diameter | 1.86 nm | 750°C for 2h (Microwave) | [4][6] |

| Pore Volume | 0.026 cm³/g | 750°C for 2h (Microwave) | [4][6] |

| Loss on Ignition (L.O.I.) | 0.39% | at 750°C (Microwave) | [3][4] |

Experimental Protocols

This section outlines the typical experimental methodologies used to study the formation of praseodymium oxide from praseodymium oxalate.

Precursor Synthesis

Praseodymium(III) oxalate is typically synthesized by the precipitation reaction between a soluble praseodymium salt, such as praseodymium(III) nitrate, and oxalic acid.[7]

Reaction: 2 Pr(NO₃)₃ + 3 (COOH)₂ → Pr₂(C₂O₄)₃↓ + 6 HNO₃

The resulting precipitate is a light green crystalline hydrate.[7]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are crucial for determining the decomposition temperatures and the nature of the reactions (endothermic or exothermic).

-

Apparatus: A simultaneous thermal analyzer (e.g., Netzsch STA449F3, Schimadzu analyzer).[1][3]

-

Sample Size: Typically around 20 mg.[1]

-

Heating Rate: A controlled heating rate, for example, 10°C/min.[8]

-

Atmosphere: The analysis is conducted in a dynamic or static atmosphere of a specific gas (e.g., air, He, CO₂, O₂, N₂, H₂) at a controlled flow rate (e.g., 20 ml/min).[1]

The following diagram illustrates a typical experimental workflow for thermal analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Decomposition Study of Praseodymium Oxalate as a Precursor for Praseodymium Oxide in the Microwave Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Praseodymium(III) oxalate - Wikipedia [en.wikipedia.org]

- 8. py.itc.uji.es [py.itc.uji.es]

An In-depth Technical Guide to Praseodymium Oxalate Precursor Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry of praseodymium oxalate (B1200264) as a precursor for the synthesis of praseodymium oxide. It covers the fundamental principles of its synthesis, thermal decomposition, and the characterization of the resulting oxide materials. This document is intended to serve as a valuable resource for researchers and professionals working in materials science, catalysis, and drug development, where praseodymium-based compounds are of interest.

Introduction to Praseodymium Oxalate

Praseodymium (III) oxalate (Pr₂(C₂O₄)₃) is an inorganic compound that serves as a crucial intermediate in the production of high-purity praseodymium oxide (Pr₆O₁₁).[1] It is a light green crystalline solid that is insoluble in water and typically exists in a hydrated form, Pr₂(C₂O₄)₃·nH₂O.[1] The use of the oxalate precursor route offers excellent control over the stoichiometry, purity, and morphology of the final oxide product, which is critical for its various applications.

Praseodymium oxide nanoparticles are valued for their high electrical conductivity, catalytic activity, and unique optical and magnetic properties.[2] These characteristics make them suitable for a wide range of applications, including:

-

Catalysis: Used in automotive catalytic converters and other chemical processes.[2][3][4]

-

Electronics: Incorporated into capacitors, varistors, and high-k dielectric materials.[2]

-

Energy Storage: Enhances the performance of electrodes in batteries.[2]

-

Ceramics and Glass: Provides a yellow-green pigment.[2]

-

Biomedicine: Investigated for potential applications in cancer therapy and bio-imaging.[5]

Synthesis of Praseodymium Oxalate Precursor

The synthesis of praseodymium oxalate is primarily achieved through precipitation methods, which can be broadly categorized into direct precipitation and homogeneous precipitation.

Direct Precipitation

Direct precipitation involves the reaction of a soluble praseodymium salt, typically praseodymium nitrate (B79036) (Pr(NO₃)₃), with oxalic acid (H₂C₂O₄). The insoluble praseodymium oxalate then precipitates out of the solution.[1]

Experimental Protocol: Direct Precipitation

This protocol describes a typical procedure for the direct precipitation of praseodymium oxalate.

-

Preparation of Reactant Solutions:

-

Prepare a solution of praseodymium (III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O) in deionized water.

-

Prepare a solution of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in deionized water. The molar ratio of oxalic acid to praseodymium nitrate should be approximately 1.5:1 to ensure complete precipitation.

-

-

Precipitation:

-

Heat both solutions to a desired temperature (e.g., 80°C) to promote the formation of larger, more easily filterable crystals.[6]

-

Slowly add the praseodymium nitrate solution to the oxalic acid solution under constant stirring. A magnetic stirrer is suitable for this purpose.

-

A light green precipitate of praseodymium oxalate will form immediately.

-

-

Aging:

-

Continue stirring the mixture at the elevated temperature for a defined period (e.g., 30 minutes) to allow the precipitate to age.[6] This step helps in improving the crystallinity and particle size distribution of the product.

-

-

Filtration and Washing:

-

Separate the precipitate from the solution by filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with hot deionized water to remove any unreacted reagents and byproducts.

-

Finally, wash the precipitate with ethanol (B145695) or acetone (B3395972) to facilitate drying.

-

-

Drying:

-

Dry the collected praseodymium oxalate precipitate in an oven at a temperature below 100°C to remove residual water without initiating decomposition.

-

Homogeneous Precipitation

Homogeneous precipitation is an alternative method that avoids high local supersaturation, leading to the formation of more uniform and crystalline particles. This is achieved by generating the precipitating agent in-situ through a slow chemical reaction. For lanthanide oxalates, the thermal decomposition of oxamic acid can be used to slowly release oxalate ions into the solution.

Experimental Protocol: Homogeneous Precipitation

This protocol is adapted from a method for the synthesis of lanthanide oxalates using oxamic acid.

-

Preparation of Reactant Solutions:

-

Prepare a 0.2 M solution of oxamic acid in deionized water. Gentle heating (e.g., 40°C) may be required to fully dissolve the acid.

-

Prepare a 0.2 M solution of praseodymium (III) nitrate in deionized water.

-

-

Precipitation:

-

In a round-bottom flask, mix 25 mL of the 0.2 M oxamic acid solution with 10 mL of the 0.2 M praseodymium nitrate solution. No precipitate should form at this stage.

-

Heat the solution to 100°C with constant stirring (e.g., 500 rpm).

-

Maintain this temperature for approximately 2 hours. The gradual decomposition of oxamic acid will lead to the slow formation of a crystalline praseodymium oxalate precipitate.

-

-

Filtration, Washing, and Drying:

-

Follow the same filtration, washing, and drying procedures as described in the direct precipitation method.

-

Thermal Decomposition of Praseodymium Oxalate

The conversion of the praseodymium oxalate precursor to praseodymium oxide is accomplished through thermal decomposition, also known as calcination. This process involves a series of well-defined steps that can be monitored using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

The overall decomposition pathway for hydrated praseodymium oxalate is as follows:

-

Dehydration: The process begins with the loss of water of hydration at relatively low temperatures.

-

Decomposition to Oxycarbonate: The anhydrous oxalate then decomposes to form an intermediate oxycarbonate species.

-

Formation of Oxide: Finally, the oxycarbonate decomposes at higher temperatures to yield the praseodymium oxide.

The final oxide product is typically the mixed-valence oxide Pr₆O₁₁, which has a cubic fluorite structure.

Experimental Protocol: Thermal Decomposition (Calcination)

-

Sample Preparation: Place a known amount of the dried praseodymium oxalate precursor in a ceramic crucible.

-

Calcination:

-

Place the crucible in a programmable muffle furnace.

-

Heat the sample in an air atmosphere to the desired calcination temperature. The heating rate can influence the properties of the final product.

-

Hold the sample at the target temperature for a specific duration (e.g., 2 hours) to ensure complete decomposition.

-

-

Cooling: Allow the sample to cool down to room temperature inside the furnace to prevent thermal shock.

-

Storage: Store the resulting praseodymium oxide powder in a desiccator to prevent moisture absorption.

Data Presentation

The properties of the final praseodymium oxide product are highly dependent on the synthesis and calcination conditions. The following tables summarize key quantitative data from a comparative study on microwave-assisted and conventional calcination of praseodymium oxalate.

Table 1: Thermal Decomposition Stages of Hydrated Praseodymium Oxalate

| Temperature (°C) | Event Type | Chemical Transformation |

| 49.5 | Endothermic Peak | Loss of absorbed water |

| 146.9 | Endothermic Peak | Loss of coordinated water |

| 396.7 | Endothermic Peak | Initial decomposition of oxalate |

| 440.4 | Exothermic Peak | Pr₂(C₂O₄)₃ → Pr₂CO₅ |

| 650 - 800 | - | Pr₂CO₅ → Pr₂O₂CO₃ → Pr₆O₁₁ |

Data sourced from thermogravimetric and differential scanning calorimetry (TG-DSC) analyses.[1]

Table 2: Effect of Calcination Method and Temperature on Praseodymium Oxide Properties

| Calcination Method | Temperature (°C) | Holding Time (h) | D₅₀ (μm) | Surface Area (m²/g) | Pore Diameter (nm) | Pore Volume (cm³/g) | L.O.I. (%) |

| Microwave | 750 | 2 | 4.32 | 6.628 | 1.86 | 0.026 | 0.39 |

| Conventional | >800 | 2 | Larger | Larger | - | - | - |

D₅₀: Median particle size; L.O.I.: Loss on Ignition. Data indicates that microwave heating can achieve complete decomposition at a lower temperature compared to conventional heating, resulting in smaller particle sizes and less agglomeration.[7][8]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Workflow for the synthesis of praseodymium oxalate precursor.

Caption: Thermal decomposition pathway of praseodymium oxalate.

Conclusion

The praseodymium oxalate precursor method is a reliable and controllable route for the synthesis of high-purity praseodymium oxide. The choice of precipitation technique—direct or homogeneous—can influence the morphology and uniformity of the precursor particles. Subsequent calcination conditions, including temperature, duration, and heating method (conventional vs. microwave), play a critical role in determining the final properties of the praseodymium oxide, such as particle size, surface area, and crystallinity. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to develop and optimize the synthesis of praseodymium-based materials for their specific applications.

References

- 1. Praseodymium(III) oxalate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Decomposition Study of Praseodymium Oxalate as a Precursor for Praseodymium Oxide in the Microwave Field | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2018195642A1 - Direct oxalate precipitation for rare earth elements recovery - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. CN102321800B - Method for preparing praseodymium-neodymium oxide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Historical Context: From "Green Twin" to Purified Precursor

An In-depth Technical Guide on the History and Synthesis of Praseodymium Oxalate (B1200264)

For Researchers, Scientists, and Drug Development Professionals

The synthesis of praseodymium oxalate is intrinsically linked to the history of the discovery and separation of rare earth elements. Initially a crucial step in the laborious process of isolating these chemically similar elements, its role has evolved to that of a key precursor in the production of high-purity praseodymium oxides for advanced technological applications. This guide provides a comprehensive overview of the historical context, detailed experimental protocols, and modern advancements in the synthesis of praseodymium oxalate.

The journey of praseodymium began in 1841 when Carl Mosander extracted a mixture he called "didymium" from cerium salts.[1][2] For decades, didymium was believed to be a single element. However, in 1885, Austrian chemist Carl Auer von Welsbach ingeniously separated didymium into two distinct elements: neodymium and praseodymium.[3][4] He achieved this through the painstaking process of fractional crystallization of ammonium (B1175870) didymium nitrate (B79036).[4][5] The name "praseodymium" originates from the Greek words prasinos (πράσινος), meaning "leek-green," and didymos (δίδυμος), meaning "twin," a nod to the green color of its salts and its close relationship with neodymium.[2][6][3]

In the era before the advent of modern separation techniques like ion exchange and solvent extraction in the mid-20th century, chemical precipitation was a cornerstone of rare earth element separation.[7][8] Due to the low solubility of rare earth oxalates, precipitation using oxalic acid was a fundamental method for separating the entire lanthanide group from other elements. Oxalate precipitation stands out as the most effective method for this purpose, capable of precipitating rare earth elements even at low pH levels.[9] The early synthesis of praseodymium oxalate was therefore not focused on producing a pure compound, but rather on using the precipitation of the "didymium" oxalate fraction as a critical purification step.

The development of ion exchange chromatography and liquid-liquid extraction revolutionized the field, enabling the separation of individual rare earth elements with high purity.[4][7] This technological leap made high-purity praseodymium salts commercially available, thereby shifting the focus of praseodymium oxalate synthesis from a separation tool to a method for producing a well-defined precursor for praseodymium metal and, more importantly, praseodymium oxide.

Synthesis Methodologies: From Classical Precipitation to Nanoscale Control

The predominant method for synthesizing praseodymium oxalate remains the direct precipitation from an aqueous solution. However, modern materials science has introduced more sophisticated techniques to control particle size, morphology, and purity, which are critical for the performance of the final oxide product.

Classical Precipitation Protocol

The conventional synthesis of praseodymium(III) oxalate involves the reaction of a soluble praseodymium salt with oxalic acid or a soluble oxalate salt.[10] The resulting precipitate is a hydrated salt, typically praseodymium oxalate decahydrate (B1171855) (Pr₂(C₂O₄)₃·10H₂O).

Detailed Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Praseodymium Solution: Dissolve a precise amount of a high-purity praseodymium(III) salt, such as praseodymium(III) nitrate (Pr(NO₃)₃·xH₂O), in deionized water. A slight amount of the corresponding acid (e.g., nitric acid) can be added to prevent hydrolysis and ensure the salt remains fully dissolved.

-

Precipitant Solution: Prepare a stoichiometric excess of oxalic acid (H₂C₂O₄) solution in deionized water.

-

-

Precipitation:

-

Heat the praseodymium salt solution to a moderately elevated temperature (e.g., 60-80 °C) with continuous stirring.

-

Slowly and carefully add the oxalic acid solution to the heated praseodymium solution. The slow addition rate is crucial for promoting the growth of larger, more easily filterable crystals.

-

A light green precipitate of praseodymium oxalate hydrate (B1144303) will form immediately upon the addition of the precipitant.[10]

-

The reaction is: 2 Pr(NO₃)₃ + 3 H₂C₂O₄ + 10 H₂O → Pr₂(C₂O₄)₃·10H₂O(s) + 6 HNO₃

-

-

Digestion and Filtration:

-

After the addition is complete, continue stirring the mixture at the elevated temperature for a period of "digestion" (e.g., 1-2 hours). This process allows smaller particles to dissolve and redeposit onto larger ones (Ostwald ripening), improving the particle size distribution and filterability.

-

Allow the precipitate to settle, then filter the mixture using a Buchner funnel or a similar vacuum filtration setup.

-

-

Washing and Drying:

-

Wash the filter cake several times with hot deionized water to remove any unreacted reagents and soluble byproducts (e.g., nitric acid).

-

Perform a final wash with a low-boiling-point solvent like ethanol (B145695) or acetone (B3395972) to displace the water and facilitate drying.

-

Dry the final product in an oven at a low temperature (e.g., 80-110 °C) to yield a fine, light green powder of praseodymium oxalate hydrate.

-

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

} caption: "Classical Precipitation Workflow for Praseodymium Oxalate."

Advanced Synthesis Techniques

Modern research often focuses on producing praseodymium oxide nanoparticles, for which praseodymium oxalate serves as a precursor. These methods offer greater control over the final product's characteristics.

-

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly and uniformly heat the reaction mixture. This can lead to faster reaction times, smaller particle sizes, and a narrower particle size distribution compared to conventional heating.[11][12] It has been shown to be a feasible method for preparing rare-earth oxides directly from their oxalates, often at lower temperatures than conventional calcination.[13][14]

-

Hydrothermal/Solvothermal Synthesis: The precipitation reaction is conducted in a sealed autoclave at elevated temperatures and pressures. These conditions increase the solubility of the reactants and can influence the crystal growth mechanism, leading to the formation of well-defined nanostructures such as nanorods.[15]

-

Gel-Growth Technique: This method involves the slow diffusion of reactant solutions through a hydrogel matrix, such as silica (B1680970) gel.[16][17] The gel controls the rate of reaction and nucleation, allowing for the growth of larger, high-quality single crystals of mixed rare earth oxalates.[16]

Thermal Decomposition: The Pathway to Praseodymium Oxide

A critical application of praseodymium oxalate is its use as a precursor for the synthesis of praseodymium oxide (Pr₆O₁₁), a material with important catalytic and electronic properties.[12][15] The thermal decomposition of praseodymium oxalate hydrate in air is a multi-step process.

The decomposition proceeds through the following general stages:

-

Dehydration: The loss of water of crystallization occurs at relatively low temperatures.

-

Decomposition to Oxycarbonate: The anhydrous oxalate decomposes, releasing carbon monoxide and carbon dioxide, to form an intermediate oxycarbonate species.

-

Formation of Oxide: The oxycarbonate further decomposes at higher temperatures to yield the final praseodymium oxide.

Thermogravimetric analysis shows that the process involves several distinct steps, with the final formation of the stable cubic Pr₆O₁₁ phase occurring at temperatures around 750-800°C.[10][11]

Quantitative Data and Characterization

The synthesis parameters significantly influence the properties of the resulting praseodymium oxalate and the subsequent oxide.

| Parameter | Condition | Observation/Result | Reference |

| Synthesis Method | Microwave Heating | Complete decomposition to Pr₆O₁₁ at 750 °C for 2 hours. | [11][14] |

| Conventional Heating | Requires higher temperature (>800 °C) for complete decomposition. Leads to more agglomeration. | [11][14] | |

| Decomposition Temp. | ~49.5 °C | Start of dehydration (loss of absorbed water). | [11] |

| Decomposition Temp. | ~440.4 °C | Transformation from Pr₂(C₂O₄)₃ to Pr₂CO₅. | [11] |

| Decomposition Temp. | 650-800 °C | Formation of final Pr₆O₁₁ oxide. | [10][11] |

| Particle Size (Oxide) | Microwave (750 °C) | Median diameter (D₅₀) of 4.32 µm. | [13] |

| Precipitant | Oxalate | Generally the most effective precipitant for all rare earth elements across a wide pH range. | [9] |

Conclusion

The history of praseodymium oxalate synthesis mirrors the broader evolution of rare earth chemistry. What began as an essential but crude step in elemental separation has transformed into a refined process for creating high-purity, tailored precursor materials. The classical precipitation method remains a robust and widely used technique, while modern methods like microwave-assisted and hydrothermal synthesis provide pathways to novel nanomaterials. The controlled thermal decomposition of praseodymium oxalate is the final, critical step in producing praseodymium oxide, a technologically vital material. Understanding the history, protocols, and quantitative aspects of praseodymium oxalate synthesis is therefore fundamental for researchers and scientists working in materials science, catalysis, and other fields reliant on the unique properties of rare earth elements.

References

- 1. Praseodymium Facts - Element 59 [thoughtco.com]

- 2. Praseodymium - Wikipedia [en.wikipedia.org]

- 3. Praseodymium | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]

- 4. Praseodymium | Rare Earth Element, Atomic Number 59 | Britannica [britannica.com]

- 5. WebElements Periodic Table » Praseodymium » historical information [webelements.com]

- 6. azom.com [azom.com]

- 7. Rare-earth element - Wikipedia [en.wikipedia.org]

- 8. rareearthexchanges.com [rareearthexchanges.com]

- 9. mdpi.com [mdpi.com]

- 10. Praseodymium(III) oxalate - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Decomposition Study of Praseodymium Oxalate as a Precursor for Praseodymium Oxide in the Microwave Field - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Decomposition Study of Praseodymium Oxalate as a Precursor for Praseodymium Oxide in the Microwave Field | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Characterization of CTAB Capped Praseodymium Oxide Nanoparticles | Journal of Atomic, Molecular, Condensed Matter and Nano Physics [rgnpublications.com]

- 16. akjournals.com [akjournals.com]

- 17. ias.ac.in [ias.ac.in]

Praseodymium Oxalate Decahydrate: A Technical Overview

CAS No. 24992-60-7

This technical guide provides an in-depth analysis of praseodymium oxalate (B1200264) decahydrate (B1171855), a compound of interest to researchers, scientists, and professionals in material science and chemistry. This document outlines its chemical and physical properties, synthesis, thermal decomposition, and crystal structure. While its primary applications are in materials science, this guide also addresses its limited known biological effects for a comprehensive overview.

Core Properties

Praseodymium oxalate decahydrate is a green crystalline powder with the chemical formula Pr₂(C₂O₄)₃·10H₂O.[1][2] It is a salt of the rare earth metal praseodymium and oxalic acid. The compound is notably insoluble in water but slightly soluble in acids.

Table 1: Chemical and Physical Properties of Praseodymium Oxalate Decahydrate

| Property | Value |

| CAS Number | 24992-60-7 |